molecular formula C20H19NO4 B2703994 Fmoc-D-cyclopropylglycine CAS No. 923012-40-2

Fmoc-D-cyclopropylglycine

Cat. No.: B2703994
CAS No.: 923012-40-2
M. Wt: 337.375
InChI Key: YMLZBPTXRMNAFP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: A common method for synthesizing Fmoc-D-cyclopropylglycine involves the reaction of cyclopropylaminopropionic acid with N-hydroxysuccinimide (Fmoc-OSu), followed by deprotection to obtain the final product . The reaction typically occurs under mild conditions, ensuring the integrity of the cyclopropyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated solid-phase peptide synthesis techniques is common in industrial settings to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-cyclopropylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically modified peptides or polypeptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

  • Fmoc-L-cyclopropylglycine
  • Fmoc-D-alanine
  • Fmoc-D-valine

Comparison: Fmoc-D-cyclopropylglycine is unique due to the presence of the cyclopropyl group, which imparts rigidity and stability to the peptide chain. This distinguishes it from other similar compounds like Fmoc-L-cyclopropylglycine, which has a different stereochemistry, and Fmoc-D-alanine and Fmoc-D-valine, which lack the cyclopropyl group .

Conclusion

This compound is a versatile compound with significant applications in peptide synthesis, biological research, medicine, and industry. Its unique chemical properties and stability make it an invaluable tool in the development of complex peptides and peptide-based materials.

Properties

IUPAC Name

(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLZBPTXRMNAFP-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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